molecular formula C5H2BrF2N B1526276 4-Bromo-2,5-difluoropyridine CAS No. 1349718-16-6

4-Bromo-2,5-difluoropyridine

Cat. No.: B1526276
CAS No.: 1349718-16-6
M. Wt: 193.98 g/mol
InChI Key: NQMLFBWARKCSDF-UHFFFAOYSA-N
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Description

4-Bromo-2,5-difluoropyridine is a useful research compound. Its molecular formula is C5H2BrF2N and its molecular weight is 193.98 g/mol. The purity is usually 95%.
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Biochemical Analysis

Biochemical Properties

4-Bromo-2,5-difluoropyridine plays a role in various biochemical reactions, particularly in the synthesis of fluorinated pyridines. It can undergo palladium-catalyzed homo-coupling reactions to form biaryl compounds and can be employed in palladium-catalyzed α-arylation of esters, leading to 4-pyridylcarboxypiperidines . The compound interacts with enzymes and proteins involved in these catalytic processes, facilitating the formation of complex organic molecules.

Cellular Effects

The effects of this compound on cellular processes are not extensively documented. Its structural similarity to other fluorinated pyridines suggests that it may influence cell signaling pathways, gene expression, and cellular metabolism. Fluorinated compounds are known to interact with various cellular components, potentially altering their function and activity .

Molecular Mechanism

At the molecular level, this compound exerts its effects through binding interactions with biomolecules. The presence of bromine and fluorine atoms can enhance the compound’s ability to form stable complexes with enzymes and proteins, potentially leading to enzyme inhibition or activation. These interactions can result in changes in gene expression and cellular function .

Temporal Effects in Laboratory Settings

In laboratory settings, the stability and degradation of this compound are crucial factors that influence its long-term effects on cellular function. The compound’s stability under various conditions, including temperature and pH, can affect its efficacy in biochemical reactions. Long-term studies are needed to assess its degradation products and their impact on cellular processes .

Dosage Effects in Animal Models

The effects of this compound at different dosages in animal models have not been extensively studied. It is essential to determine the threshold effects and potential toxic or adverse effects at high doses. Understanding the dosage-response relationship can provide insights into the compound’s safety and efficacy in biological systems .

Metabolic Pathways

This compound is involved in metabolic pathways that include interactions with enzymes and cofactors. The compound’s metabolism can lead to the formation of various metabolites, which may have distinct biological activities. Studying these metabolic pathways can reveal the compound’s impact on metabolic flux and metabolite levels .

Transport and Distribution

The transport and distribution of this compound within cells and tissues are influenced by its interactions with transporters and binding proteins. These interactions can affect the compound’s localization and accumulation in specific cellular compartments, potentially impacting its biological activity .

Subcellular Localization

The subcellular localization of this compound is determined by targeting signals and post-translational modifications that direct it to specific compartments or organelles. Understanding its localization can provide insights into its activity and function within cells .

Properties

IUPAC Name

4-bromo-2,5-difluoropyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H2BrF2N/c6-3-1-5(8)9-2-4(3)7/h1-2H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NQMLFBWARKCSDF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C(=CN=C1F)F)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H2BrF2N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

193.98 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1349718-16-6
Record name 4-Bromo-2,5-difluoropyridine
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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